molecular formula C16H20N2O4 B6907333 N-[4-(hydroxymethyl)cyclohexyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

N-[4-(hydroxymethyl)cyclohexyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

Cat. No.: B6907333
M. Wt: 304.34 g/mol
InChI Key: MINWFXAOXFSXNI-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)cyclohexyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Properties

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-8-10-1-4-12(5-2-10)17-16(21)11-3-6-14-13(7-11)18-15(20)9-22-14/h3,6-7,10,12,19H,1-2,4-5,8-9H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINWFXAOXFSXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the benzoxazine intermediate.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the benzoxazine derivative reacts with an appropriate amine or ammonia source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)cyclohexyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as halides, amines, or thiols, under appropriate conditions (e.g., basic or acidic medium)

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted benzoxazine derivatives

Scientific Research Applications

N-[4-(hydroxymethyl)cyclohexyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)cyclohexyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[4-(hydroxymethyl)cyclohexyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide can be compared with other benzoxazine derivatives, such as:

  • N-(4-hydroxyphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide
  • N-(4-methylcyclohexyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide
  • N-(4-chlorophenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide

Uniqueness

The presence of the hydroxymethyl and cyclohexyl groups in this compound imparts unique chemical and biological properties, making it distinct from other benzoxazine derivatives. These structural features may enhance its reactivity, stability, and potential biological activities.

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